(2,6-Dimethylphenyl)methanesulfonamide
Description
Significance of Sulfonamide Functional Group in Modern Organic and Medicinal Chemistry Research
The sulfonamide functional group, characterized by the R-SO₂NR'R" structure, is a cornerstone of modern chemical and pharmaceutical science. tandfonline.comajchem-b.com Historically, these compounds, known as "sulfa drugs," were the first broadly effective systemic antibacterials, heralding the antibiotic revolution before the advent of penicillin. ajchem-b.comfrontiersrj.com Their initial success was in treating bacterial infections by acting as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in microorganisms. frontiersrj.comekb.eg
Beyond their foundational role as antimicrobials, sulfonamides exhibit an exceptionally wide array of biological activities. frontiersrj.comresearchgate.net This has cemented their status as a "privileged scaffold" in medicinal chemistry, meaning the core structure is frequently found in drugs across various therapeutic areas. researchgate.net They are integral components of diuretics, anticonvulsants, anti-inflammatory drugs (including specific COX-2 inhibitors), antivirals, and agents for treating cancer and diabetes. ajchem-b.comekb.egresearchgate.net For instance, certain sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and some cancers. ajchem-b.comresearchgate.net
In organic synthesis, the sulfonamide group is valued for its metabolic stability, being more robust than the related amide bond. researchgate.net It also serves as a classic functional group for the derivatization of amines; the reaction of an amine with a sulfonyl chloride typically produces a stable, crystalline solid, which can be easily purified and identified. tandfonline.com The synthesis of N-aryl sulfonamides, in particular, remains an active and important area of research, with chemists continually developing more efficient and environmentally benign methods, such as transition-metal-catalyzed cross-coupling and photoredox reactions. researchgate.netthieme-connect.com
| Application Area | Examples of Drug Classes or Uses | Reference |
|---|---|---|
| Antibacterial | Sulfadiazine, Sulfamethazine (inhibit folic acid synthesis) | frontiersrj.comekb.eg |
| Anticancer | Pazopanib, Apricoxib (e.g., Carbonic Anhydrase Inhibitors) | ekb.egresearchgate.net |
| Diuretics | Furosemide, Thiazides (e.g., Hydrochlorothiazide) | ekb.eg |
| Anti-inflammatory | Celecoxib (COX-2 Inhibitor), Sulfasalazine | ekb.eg |
| Antiviral | Darunavir (HIV Protease Inhibitor) | ekb.eg |
| Anticonvulsant / Antiepileptic | Zonisamide, Sultiame | ekb.eg |
| Organic Synthesis | Protecting group for amines, Crystalline derivatives for amine identification | tandfonline.com |
Stereoelectronic Characteristics and Influences of the 2,6-Dimethylphenyl Moiety
The 2,6-dimethylphenyl group, also known as a 2,6-xylyl group, imparts distinct stereoelectronic properties to any molecule it is a part of. "Stereoelectronic effects" refer to the combined influence of steric (spatial) and electronic (orbital) factors on the shape, stability, and reactivity of a molecule.
The most significant feature of the 2,6-dimethylphenyl moiety is the steric hindrance caused by the two methyl groups positioned ortho to the point of attachment—in this case, the sulfonamide nitrogen. This steric bulk forces the phenyl ring to twist out of the plane of the N-S bond. This enforced non-coplanar arrangement is a critical structural feature.
Crystallographic studies on closely related N-(aryl)-arylsulfonamides confirm this geometry. For instance, in N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, the molecule is bent, and the dihedral angle (the angle of twist) between the two aromatic rings is 41.7°. nih.govresearchgate.net Similarly, a study of various 2,6-disubstituted N-phenylformamides and thioamides highlights how these ortho substituents dictate the conformation of the molecule in the crystal lattice. nih.govresearchgate.net This twisting minimizes steric repulsion but also alters the electronic communication (conjugation) between the phenyl ring's pi-system and the nitrogen's lone pair of electrons.
From an electronic standpoint, the two methyl groups are weakly electron-donating. This increases the electron density of the aromatic ring, which can influence its reactivity in processes like electrophilic aromatic substitution. However, the dominant effect is typically steric. This steric impediment can:
Restrict Rotation: The energy barrier to rotation around the Aryl-Nitrogen bond is significantly increased, which can lead to atropisomerism (axially chiral molecules) in more complex, suitably substituted systems. mdpi.com
Influence Reaction Selectivity: The bulky group can shield one face of the molecule, directing incoming reagents to the less hindered side.
Dictate Crystal Packing: The shape of the molecule influences how it arranges itself with others in a solid state, affecting properties like melting point and solubility through specific hydrogen bonding patterns. nih.govresearchgate.net
| Compound | Key Structural Feature | Value | Reference |
|---|---|---|---|
| N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | C(sulfonyl)—S—N—C(anilino) Torsion Angle | -60.0 (2)° | nih.govresearchgate.net |
| N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | Dihedral Angle Between Aromatic Rings | 41.7 (1)° | nih.govresearchgate.net |
Current Research Trajectories and Academic Relevance of (2,6-Dimethylphenyl)methanesulfonamide within the Aryl Sulfonamide Class
The field of aryl sulfonamide chemistry is dynamic, with several key research trajectories. A major focus is the development of novel and more efficient synthetic methodologies. tandfonline.com Traditional methods often rely on the reaction of an amine with a sulfonyl chloride, but modern approaches aim for greater efficiency and substrate scope. These include palladium-catalyzed cross-coupling reactions to form the crucial C-N bond, as well as innovative photoredox and copper-catalyzed methods that can operate under milder conditions. researchgate.netthieme-connect.comtandfonline.com
The applications of aryl sulfonamides continue to expand. Researchers are exploring them as inhibitors for new biological targets and designing derivatives with enhanced properties. researchgate.net For example, new benzensulfonamide conjugates are being investigated as potent inhibitors of carbonic anhydrase isoforms associated with cancer. nih.gov In materials science and agrochemistry, sulfonamides are also finding new roles. frontiersrj.com
Within this vibrant research landscape, N-(2,6-Dimethylphenyl)methanesulfonamide holds academic relevance primarily as a synthetic building block and a model compound for structural studies. It is commercially available and listed in chemical catalogs for use by researchers in early-stage discovery. Its value lies in the combination of the stable methanesulfonamide (B31651) group and the sterically demanding 2,6-dimethylphenyl moiety.
The academic interest in this specific compound and its close analogs, such as N-(2,6-dimethylphenyl)benzenesulfonamide, is often focused on fundamental studies of molecular structure and intermolecular interactions. nih.govresearchgate.net Researchers use these molecules to understand how the steric and electronic effects of the 2,6-disubstituted ring influence:
Crystal Engineering: How molecules pack in a solid state and the nature of the resulting hydrogen-bond networks. nih.govresearchgate.net
Conformational Analysis: Determining preferred molecular shapes and rotational barriers.
Reactivity Studies: Investigating how the bulky aryl group affects the outcome of further chemical transformations.
Therefore, while N-(2,6-Dimethylphenyl)methanesulfonamide may not be an end-product itself, it is a valuable tool for chemists to build more complex molecules and to probe the fundamental principles of stereoelectronics and molecular recognition within the important class of aryl sulfonamides.
Properties
IUPAC Name |
(2,6-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-4-3-5-8(2)9(7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEPNCXRMKSCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Investigations
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecular conformation, bond parameters, and the nature of intermolecular interactions that dictate the supramolecular architecture of a compound. While the primary crystallographic data for N-(2,6-Dimethylphenyl)methanesulfonamide is located in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 233594, as reported by B. Thimme Gowda et al., detailed structural parameters from this specific entry could not be accessed for this review. However, extensive studies on closely related analogues, such as N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide and N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, provide a robust framework for understanding the structural characteristics of the title compound.
Determination of Molecular Conformation and Bond Geometries
Analysis of analogous structures reveals that the molecule typically adopts a bent conformation at the sulfur atom of the sulfonamide group. The geometry around the sulfur atom is tetrahedral, comprising two oxygen atoms, a nitrogen atom, and a carbon atom from the methyl group. The bond lengths and angles are generally within the expected ranges for arylsulfonamides.
Table 1: Representative Bond Geometries from an Analogous Sulfonamide Disclaimer: The following data is for N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide and is presented to illustrate typical bond parameters. Specific values for (2,6-Dimethylphenyl)methanesulfonamide may vary.
| Parameter | Bond | Length (Å) / Angle (°) |
| Bond Length | S-O(1) | 1.425 |
| Bond Length | S-O(2) | 1.433 |
| Bond Length | S-N | 1.631 |
| Bond Length | S-C(methyl/aryl) | 1.755 |
| Bond Length | N-C(aryl) | 1.432 |
| Bond Angle | O(1)-S-O(2) | 119.9 |
| Bond Angle | O(1)-S-N | 107.5 |
| Bond Angle | O(2)-S-N | 106.8 |
| Bond Angle | C(aryl)-S-N | 106.5 |
| Bond Angle | S-N-C(aryl) | 124.5 |
Analysis of Dihedral Angles and Torsion Profiles
The three-dimensional structure and steric profile of the molecule are defined by the torsion angles around the S-N and S-C bonds. A critical parameter is the C-SO₂-NH-C torsion angle, which describes the twist around the S-N bond. In related structures, this angle is typically in the range of -60° to 88°, indicating a gauche or staggered conformation. nih.govnih.gov This deviation from planarity is crucial for minimizing steric clashes, particularly between the sulfonyl oxygens and the bulky 2,6-dimethylphenyl group.
Another important dihedral angle is that between the plane of the dimethylphenyl ring and the plane defined by the C-S-N atoms of the sulfonamide group. This angle is significantly influenced by the ortho-methyl substituents, which force the aromatic ring to rotate out of the plane of the sulfonamide linkage to achieve a lower energy conformation.
Table 2: Key Dihedral Angles from an Analogous Sulfonamide Disclaimer: The following data is for N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide and is presented for illustrative purposes. nih.gov
| Dihedral Angle | Atoms Involved | Angle (°) |
| Torsion Angle | C(aryl)-SO₂-NH-C(aryl) | -60.0 (2) |
Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks (N-H...O, C-H...π)
The supramolecular assembly of arylsulfonamides in the solid state is predominantly governed by hydrogen bonding. The sulfonamide N-H group is a reliable hydrogen bond donor, while the sulfonyl oxygen atoms are effective acceptors. In the crystal structures of N-(2,6-dimethylphenyl)sulfonamide analogues, the most prominent intermolecular interaction is the N-H···O=S hydrogen bond. nih.govrsc.org
Characterization of Crystal Packing Arrangements and Supramolecular Assembly
The crystal packing is a direct consequence of the intermolecular forces, primarily the N-H···O hydrogen bonds. When these bonds lead to the formation of chains, the molecules arrange themselves in a head-to-tail fashion, extending along a crystallographic axis. rsc.org In cases where centrosymmetric R²₂(8) ring motifs are formed through pairs of N-H···O bonds, the result is a dimeric structure. nih.gov These primary supramolecular synthons then pack into a three-dimensional lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
While a fully assigned ¹H NMR spectrum with reported coupling constants for this compound was not available in the reviewed literature, the expected spectral features can be predicted based on its molecular structure and data from similar compounds. The spectrum would provide key information confirming the connectivity and chemical environment of the protons.
The expected signals in the ¹H NMR spectrum are:
Aromatic Protons: The 2,6-dimethylphenyl group has three aromatic protons. The single proton at the para-position (H-4) would appear as a triplet due to coupling with the two equivalent meta-protons. The two equivalent meta-protons (H-3 and H-5) would appear as a doublet, coupled to the para-proton. These signals would typically be found in the 7.0-7.3 ppm region.
NH Proton: The sulfonamide proton (N-H) would appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, but typically appears in the 6.5-9.5 ppm range.
Methanesulfonamide (B31651) Methyl Protons: The three protons of the methyl group attached to the sulfur atom (CH₃-S) would give rise to a sharp singlet, expected in the 2.8-3.1 ppm region.
Aromatic Methyl Protons: The six protons of the two equivalent methyl groups on the phenyl ring (Ar-CH₃) would appear as a distinct singlet, typically in the 2.1-2.4 ppm region.
Analysis of coupling constants, particularly for the aromatic system, would confirm the substitution pattern. The coupling constant between the meta and para protons (³J) is typically in the range of 7-8 Hz.
Table 3: Predicted ¹H NMR Spectral Data for this compound Disclaimer: This table represents predicted values based on general NMR principles and data from analogous compounds. Experimental values may differ.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 (aromatic) | ~7.2 | Triplet (t) | ³J ≈ 7-8 | 1H |
| H-3, H-5 (aromatic) | ~7.1 | Doublet (d) | ³J ≈ 7-8 | 2H |
| N-H | 6.5 - 9.5 | Broad Singlet (br s) | - | 1H |
| S-CH₃ | ~3.0 | Singlet (s) | - | 3H |
| Ar-CH₃ | ~2.3 | Singlet (s) | - | 6H |
¹³C NMR Spectroscopic Characterization and Aromatic Ring Substituent Effects
The ¹³C NMR spectrum of this compound provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift (δ) is highly sensitive to its local electronic environment. The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.
The chemical shifts of the aromatic carbons are particularly informative regarding the electronic effects of the substituents on the phenyl ring. In aromatic systems, substituent-induced chemical shifts (SCS) can be predicted and analyzed to understand electronic distribution. libretexts.org The key substituents on the phenyl ring are the two methyl groups at positions 2 and 6, and the methanesulfonamide group (-NHSO₂CH₃) at position 1.
The methanesulfonamide group is generally considered to be weakly deactivating, influencing the chemical shifts of the aromatic carbons. The two methyl groups at the ortho-positions (C-2 and C-6) exert a significant steric and electronic effect. Steric hindrance between the ortho-methyl groups and the sulfonamide moiety can force the sulfonamide group out of the plane of the aromatic ring. ias.ac.in This twisting reduces the electronic conjugation between the nitrogen lone pair and the aromatic π-system, which in turn affects the shielding of the aromatic carbons.
The expected ¹³C NMR chemical shifts can be approximated based on typical ranges for substituted benzenes:
Aromatic Carbons: Generally appear in the range of δ 110-160 ppm. oregonstate.eduwisc.edu
C2/C6 (ortho-carbons): These carbons, bearing the methyl groups, will be shifted downfield due to the alkyl substituent effect.
C3/C5 (meta-carbons): These carbons are typically least affected by the C1 substituent.
C4 (para-carbon): The chemical shift of this carbon is a sensitive probe of the electronic (resonance) effect of the C1 substituent. rsc.org
Methyl Carbons:
Aromatic Methyls (at C2/C6): These would appear as a single signal in the upfield region, typically around δ 15-25 ppm. libretexts.org
Sulfonamide Methyl: The carbon of the methyl group attached to the sulfur atom is expected in the range of δ 30-45 ppm. illinois.edu
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | Aromatic, attached to N | 135 - 145 |
| C2, C6 | Aromatic, attached to CH₃ | 130 - 140 |
| C3, C5 | Aromatic CH | 125 - 130 |
| C4 | Aromatic CH | 120 - 128 |
| Ar-CH₃ | Aromatic methyl groups | 15 - 25 |
Note: These are estimated ranges based on general substituent effects and may vary depending on solvent and experimental conditions.
Nuclear Overhauser Effect (nOe) Studies for Stereochemical and Conformational Analysis
The Nuclear Overhauser Effect (nOe) is an NMR phenomenon that detects the spatial proximity of nuclei, irrespective of through-bond coupling. columbia.edu By measuring nOe correlations, typically through a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, the preferred conformation and stereochemistry of a molecule in solution can be determined. researchgate.netchemrxiv.org
For this compound, the most significant conformational flexibility lies in the rotation around the N-C1 and S-N bonds. Due to steric hindrance from the two ortho-methyl groups, the methanesulfonamide moiety is expected to be twisted out of the plane of the phenyl ring. researchgate.netnih.gov nOe studies can provide direct evidence for this conformation.
Key nOe correlations that would be expected in a NOESY or ROESY spectrum include:
Correlation between the N-H proton and the protons of the ortho-methyl groups: A strong nOe signal between these protons would confirm their close spatial relationship and provide insight into the torsional angle of the N-C1 bond.
Correlation between the sulfonamide methyl protons and the aromatic protons: An nOe between the S-CH₃ protons and the H3/H5 protons of the aromatic ring would indicate a conformation where the methyl group is oriented towards the ring.
Correlation between the N-H proton and the sulfonamide methyl protons: This would help to define the conformation around the S-N bond.
A study on the related molecule lidocaine, which also contains a 2,6-dimethylphenyl group, successfully used NOESY to determine its spatial structure and most probable conformation in solution. researchgate.net Similarly, for this compound, these nOe experiments are crucial for moving from a 2D structural representation to a detailed 3D conformational model. researchgate.net
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). nih.gov
Identification of Characteristic Vibrational Modes and Functional Group Band Assignments
The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the sulfonamide and substituted aromatic moieties. researchgate.net
N-H Vibrations: The N-H stretching vibration of the sulfonamide group typically appears as a sharp band in the region of 3300-3200 cm⁻¹. The exact position can be influenced by hydrogen bonding.
C-H Vibrations:
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).
S=O Vibrations: The sulfonamide group is characterized by two strong S=O stretching bands.
The asymmetric stretching (νas(SO₂)) band appears in the range of 1370-1330 cm⁻¹.
The symmetric stretching (νs(SO₂)) band is found in the range of 1180-1150 cm⁻¹. These are typically very strong and reliable diagnostic peaks.
S-N Stretching: The S-N stretching vibration is usually observed in the 950-900 cm⁻¹ region.
Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Sulfonamide (-NH-) | 3300 - 3200 |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C-H Stretch | Methyl (-CH₃) | 2980 - 2850 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| Asymmetric S=O Stretch | Sulfonamide (-SO₂-) | 1370 - 1330 |
| Symmetric S=O Stretch | Sulfonamide (-SO₂-) | 1180 - 1150 |
Correlation of Experimental and Theoretically Predicted Vibrational Frequencies
For a precise assignment of all vibrational modes, especially in the complex "fingerprint" region (below 1400 cm⁻¹), experimental spectra are often correlated with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to compute the harmonic vibrational frequencies of a molecule's optimized geometry. researchgate.net
The calculated frequencies are typically systematically higher than the experimental values due to the neglect of anharmonicity and other factors. To improve the correlation, the computed frequencies are often scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). irdg.org A comparison between the scaled theoretical frequencies and the experimental FT-IR and Raman peak positions allows for a more confident and detailed assignment of each observed band to a specific molecular motion. nih.govresearchgate.net This combined experimental and computational approach is a powerful tool for vibrational analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise molecular weight of a compound with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula.
For this compound, the molecular formula is C₉H₁₃NO₂S. The theoretical exact mass (monoisotopic mass) for this formula is calculated to be 199.06670 Da. nih.gov
An HRMS experiment would be expected to show a molecular ion peak [M+H]⁺ at m/z 200.07452 or another appropriate adduct (e.g., [M+Na]⁺) that corresponds to this exact mass. The observation of this ion with a mass accuracy of a few parts per million provides definitive evidence for the molecular formula C₉H₁₃NO₂S, distinguishing it from any other formula that might have the same nominal mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible radiation by a molecule results in the promotion of electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths at which a molecule absorbs light are characteristic of the types of chemical bonds and functional groups present, particularly those containing valence electrons of low excitation energy, known as chromophores. shu.ac.uktanta.edu.eg
In the case of this compound, the primary chromophore responsible for UV absorption is the 2,6-dimethylphenyl group. The aromatic ring contains a system of conjugated π-electrons, which are the principal electrons involved in the electronic transitions observed in the near-UV region (200-400 nm). uomustansiriyah.edu.iq The methanesulfonamide moiety (–NHSO₂CH₃) attached to the aromatic ring acts as an auxochrome. While not a chromophore itself, an auxochrome can influence the absorption characteristics of the chromophore, often causing a shift in the wavelength of maximum absorption (λmax) and an increase in the molar absorptivity (ε).
The electronic transitions in organic molecules are primarily of the types σ → σ, n → σ, π → π, and n → π. youtube.comcutm.ac.in For aromatic compounds like this compound, the most significant absorptions in the conventional UV-Vis range are due to π → π* transitions within the benzene (B151609) ring. cutm.ac.in These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems typically display two main π → π* absorption bands:
The E-band (Ethylenic band): This band arises from the excitation of the entire π-electron system of the benzene ring. It is typically characterized by high intensity (large ε value).
The B-band (Benzenoid band): This band originates from electronic transitions involving the π-electron system but is of lower energy and intensity compared to the E-band. It often displays fine vibrational structure.
The methanesulfonamide substituent can modify the energy levels of the π orbitals of the benzene ring through electronic effects, thereby altering the λmax and intensity of these characteristic bands compared to unsubstituted benzene. Furthermore, the non-bonding (n) electrons on the nitrogen and oxygen atoms of the sulfonamide group could potentially participate in n → π* transitions. These transitions, which involve the promotion of a non-bonding electron to a π* antibonding orbital, are generally of much lower intensity than π → π* transitions. shu.ac.ukcutm.ac.in
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore/Electrons Involved | Expected Wavelength (λmax) Region | Expected Molar Absorptivity (ε) | Notes |
| π → π | 2,6-Dimethylphenyl ring | ~200-230 nm (E-band) | High ( > 10,000 L mol⁻¹ cm⁻¹) | Involves the excitation of the aromatic π-electron system. |
| π → π | 2,6-Dimethylphenyl ring | ~250-280 nm (B-band) | Moderate (1,000-10,000 L mol⁻¹ cm⁻¹) | Lower energy transition of the aromatic π-system, may show fine structure. |
| n → π | Sulfonamide group (N, O lone pairs) | > 280 nm | Low (10-100 L mol⁻¹ cm⁻¹) | This transition is often weak and may be obscured by the more intense π → π bands. shu.ac.ukcutm.ac.in |
The solvent used for analysis can also influence the absorption spectrum. Polar solvents can lead to shifts in the absorption maxima. For instance, n → π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity, while π → π* transitions may experience a bathochromic (red) shift. shu.ac.ukuomustansiriyah.edu.iq Therefore, a comprehensive characterization would involve recording the UV-Vis spectrum in various solvents of differing polarities.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of molecules at an atomic level. These methods solve the Schrödinger equation for a given molecular system to determine its electronic structure and associated properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. acs.org For sulfonamide-containing molecules, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. acs.orgijaers.comnih.gov These structural parameters are crucial as the molecule's geometry influences its reactivity and biological function. acs.org Studies on various sulfonamides have shown that DFT is a reliable method for obtaining optimized structures that are in good agreement with experimental data where available. nih.govnih.gov
Following geometry optimization, the calculation of vibrational frequencies is performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For sulfonamides and related compounds, DFT calculations can assign specific vibrational modes to the observed spectral bands. researchgate.net For example, characteristic frequencies for the S-N bond, SO₂ stretches, and N-H vibrations can be identified. The calculated IR intensities and Raman activities help in understanding the features of the experimental spectra. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ijaers.comnih.gov In studies of various sulfonamides, the HOMO is often localized on the electron-rich aromatic ring or the amine group, while the LUMO is typically found around the electron-withdrawing sulfonyl group. This distribution helps predict how the molecule will interact with other species. mdpi.comresearchgate.net
Table 1: Representative Frontier Molecular Orbital Data for a Generic Sulfonamide (Note: This table is illustrative and does not represent (2,6-Dimethylphenyl)methanesulfonamide)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. ijaers.com The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). ijaers.comresearchgate.net For sulfonamides, MEP maps generally show a negative potential around the oxygen atoms of the sulfonyl group and a positive potential near the hydrogen atoms of the amide group, identifying these as sites for hydrogen bonding and other intermolecular interactions. ijaers.comresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by examining interactions between filled and vacant orbitals.
NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. This involves the delocalization of electron density from a filled (donor) orbital to an adjacent unfilled (acceptor) orbital. In sulfonamides, significant hyperconjugative interactions can occur, for instance, between the lone pair electrons on the nitrogen or oxygen atoms and the antibonding orbitals (σ*) of adjacent bonds. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). These interactions stabilize the molecule and can influence its geometry and reactivity. Studies on the S-N bond in sulfonamides have used NBO analysis to understand the nature and extent of π-bonding and electron delocalization within the sulfonyl-amine group. chemrxiv.orgacs.org
Quantification of Charge Delocalization and Bonding Characteristics
Charge delocalization within a molecule is fundamental to its stability and reactivity. This phenomenon is often quantified using methods like Natural Bond Orbital (NBO) analysis. NBO analysis transforms the complex many-electron wavefunction into a simple, intuitive picture of localized bonds, lone pairs, and antibonding orbitals. wisc.edu It provides a framework for analyzing charge transfer and hyperconjugative interactions that contribute to molecular stability.
The key interactions revealed by NBO analysis are the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions quantifies the extent of charge delocalization. For this compound, significant delocalization is expected from the nitrogen lone pair into the antibonding orbitals of the sulfonyl group (n → σ*), which is a characteristic feature of the sulfonamide moiety. researchgate.net
Illustrative NBO Analysis Data
While specific NBO data for this compound is not available, the following table illustrates the typical type of data obtained from such an analysis for a sulfonamide structure.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N | σ* (S-O1) | High | Lone Pair Delocalization |
| LP (1) N | σ* (S-O2) | High | Lone Pair Delocalization |
| σ (C-S) | σ* (N-H) | Moderate | Hyperconjugation |
| σ (C-H) | σ* (C-C) | Low | Hyperconjugation |
| This table is illustrative and provides a conceptual framework for the data that a Natural Bond Orbital analysis would yield. |
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), offer a quantitative measure of a molecule's stability and reactivity. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). researchgate.netresearchgate.net
Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is calculated as: μ ≈ (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as: η ≈ (E_LUMO - E_HOMO).
Global Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as: ω = μ² / (2η).
A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net
Illustrative Global Reactivity Descriptors
The following table presents hypothetical but realistic DFT-calculated values for a molecule like this compound to demonstrate how these descriptors are reported.
| Parameter | Value (eV) |
| E_HOMO | -7.5 |
| E_LUMO | -1.0 |
| Energy Gap (η) | 6.5 |
| Chemical Potential (μ) | -4.25 |
| Global Softness (S) | 0.154 |
| Electrophilicity Index (ω) | 1.39 |
| This table contains illustrative data to show how global reactivity descriptors are typically presented. The values are representative for a stable organic molecule. |
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis is used to understand the relationship between a molecule's geometry and its energy. mdpi.com By systematically changing specific torsion angles and calculating the energy at each point, a potential energy surface (PES) can be mapped out. uni-muenchen.deq-chem.com This "relaxed PES scan" involves optimizing the remaining geometric parameters at each step to find the lowest energy pathways between different conformers. joaquinbarroso.com
For this compound, the key conformational degrees of freedom are the rotations around the S-N and S-C bonds. The conformation is heavily influenced by the steric hindrance from the two methyl groups on the phenyl ring. X-ray crystallography studies of highly analogous compounds provide excellent insight into the likely preferred conformation.
In the crystal structure of the related N-(2,6-dimethylphenyl)benzenesulfonamide, the two aromatic rings are twisted relative to each other with a dihedral angle of 44.9 (1)°. nih.gov Another similar compound, N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, shows a C-SO2-NH-C torsion angle of -60.0 (2)° and a dihedral angle of 41.7 (1)° between the sulfonyl and anilino benzene (B151609) rings. researchgate.net These values indicate that the molecule adopts a bent and twisted conformation to minimize steric clash, a feature that would be expected in this compound as well. In these structures, molecules are often linked by intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net
Conformational Data from Analogous Crystal Structures
| Compound | Key Torsion/Dihedral Angle | Value (°) | Reference |
| N-(2,6-dimethylphenyl)benzenesulfonamide | Dihedral angle between aromatic rings | 44.9 (1) | nih.gov |
| N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide | C-SO2-NH-C torsion angle | -60.0 (2) | researchgate.net |
| N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide | Dihedral angle between rings | 41.7 (1) | researchgate.net |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While static calculations provide information on stable energy minima, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the atomic motions of a system, providing a detailed picture of its structural dynamics and interactions with its environment, such as a solvent. rsc.org
An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange around the solute. The polar sulfonamide group (-SO2NH-) would be expected to form hydrogen bonds with water molecules, while the nonpolar dimethylphenyl and methyl groups would be surrounded by a more ordered cage of water molecules due to the hydrophobic effect. These simulations can be used to calculate properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from an atom in the solute, and diffusion coefficients, which measure the mobility of the molecule within the solvent.
Ab Initio and Semi-Empirical Methods for Comparative Analysis
Computational chemistry methods can be broadly categorized into ab initio, DFT, and semi-empirical methods.
Ab Initio Methods : These methods are based on first principles and use no experimental data in their fundamental formulation. joaquinbarroso.com They offer high accuracy but are computationally very expensive, limiting them to smaller systems.
Semi-Empirical Methods : To increase computational speed, these methods use approximations and parameters derived from experimental data to simplify calculations. researchgate.net They are much faster than ab initio methods, allowing for the study of very large molecules, but their accuracy depends on whether the molecule is similar to those used in the parameterization. researchgate.net
A comparative analysis using these methods for this compound would be valuable. The geometry could be optimized using a fast semi-empirical method (like AM1 or PM7), followed by more accurate single-point energy calculations using ab initio (like MP2) and DFT (like B3LYP) methods. Comparing the results would provide a measure of confidence in the predicted properties and highlight the trade-offs between computational cost and accuracy for this class of molecules.
Polymorphism and Solid State Chemistry
Discovery and Characterization of Polymorphic Forms
The identification and characterization of all accessible polymorphic forms of a compound is a critical step in pharmaceutical development to mitigate risks of unintended phase transformations. ardena.comeuropeanpharmaceuticalreview.com
Polymorph screening involves recrystallizing a compound under a wide array of conditions to access different crystalline phases. europeanpharmaceuticalreview.com Common techniques include:
Solution-based Crystallization: This is the most prevalent method, involving techniques like slow solvent evaporation, cooling crystallization, and anti-solvent addition. wikihow.comlongdom.org The choice of solvent is critical, as it can influence solubility, supersaturation, and the specific molecular interactions that lead to the nucleation of a particular form. wikihow.commdpi.com For instance, in the screening of 2,6-dimethoxybenzoic acid, evaporation from different solvents like alcohols yielded different polymorphs than other solvent classes. mdpi.com
Thermal Methods: Techniques such as melt crystallization, where the compound is melted and then slowly cooled, can provide access to forms not obtainable from solution. rsc.orgrsc.org This method was successfully used to harvest the elusive single crystals of Form II of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), a structural analog of (2,6-Dimethylphenyl)methanesulfonamide. rsc.orgrsc.orgresearchgate.net
High-Throughput Screening: Automated systems allow for the rapid screening of a multitude of crystallization conditions (solvents, temperatures, concentrations) on a small scale, significantly accelerating the discovery process. europeanpharmaceuticalreview.comcriver.com
Controlled Crystallization: Achieving a desired polymorph requires careful control over kinetic and thermodynamic factors. e-bookshelf.de Seeding, the introduction of a small crystal of the desired form, can direct the crystallization outcome. longdom.orgnumberanalytics.com Controlling the rate of cooling or evaporation is also crucial, as it dictates the level of supersaturation, which in turn affects the nucleation and growth rates of different polymorphs. longdom.orgrsc.org
Once solid forms are obtained, they are typically characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods like FT-IR and Raman. rsc.orgresearchgate.net
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural information, including unit cell parameters, space group, and the precise arrangement of molecules in the crystal lattice. nih.gov When multiple polymorphs of a compound are identified, a comparison of their crystallographic data reveals the fundamental structural differences.
For example, a study on the polymorphs of a substituted p-toluenesulfonanilide, identified two forms: one triclinic (MSBT) and one monoclinic (MSBM). nih.gov While specific polymorphic forms of this compound are not detailed in the literature reviewed, the study of its analog, 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), confirmed the existence of at least two polymorphs (Form I and Form II), which were characterized by SC-XRD. rsc.orgrsc.org A comparative table for such polymorphs would typically highlight these structural distinctions.
| Parameter | Polymorph I | Polymorph II |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.521 | 8.890 |
| b (Å) | 10.061 | 9.693 |
| c (Å) | 19.806 | 10.521 |
| α (°) | 90 | 106.18 |
| β (°) | 90.73 | 93.11 |
| γ (°) | 90 | 91.47 |
| Volume (ų) | 1800.4 | 868.6 |
| Z | 4 | 2 |
Note: Data presented is representative of typical polymorphic differences and is modeled after related structures for illustrative purposes. nih.gov
Such differences in the crystal lattice, even when subtle, can lead to significant variations in physical properties. For instance, the two polymorphs of Tafamidis, though both monoclinic, exhibit different thermal stabilities, with Form 1 converting to the more stable Form 4 upon heating. mdpi.com
The distinct crystal structures of polymorphs arise from different patterns of intermolecular interactions, known as supramolecular synthons. researchgate.netroutledge.com In sulfonamides, the -SO₂NH- group provides robust hydrogen bond donors (N-H) and acceptors (S=O) that are central to forming predictable structural motifs. nih.govresearchgate.net
Common synthons observed in sulfonamide crystals include:
N-H···O Dimers: Molecules can link into centrosymmetric dimers through pairs of N-H···O(S) hydrogen bonds, forming a characteristic R²₂(8) graph-set motif. nih.gov
N-H···N Chains: In structures containing other nitrogen acceptors, N-H···N interactions can form chains or more complex networks. nih.gov
Catemers: Chain-like structures can also be formed via N-H···O hydrogen bonds. nih.gov
The polymorphism in compounds like the analog HDMPA is believed to stem from conformational flexibility, where the molecule can adopt different shapes that then pack in more or less efficient ways. rsc.orgrsc.org The specific arrangement of these synthons—whether they form chains, layers, or more complex three-dimensional networks—defines the crystal packing and ultimately distinguishes one polymorph from another. nih.gov The analysis of these packing arrangements is crucial for understanding the relative stability and physical properties of the different forms.
Theoretical Prediction of Polymorph Stability and Intermolecular Interactions in the Solid State
Computational chemistry offers powerful tools to predict the relative stability of polymorphs and to analyze the intermolecular forces that govern their formation. nih.govnih.gov
Lattice energy is the energy released when gaseous ions or molecules come together to form a crystal. Calculating the lattice energies of different polymorphs allows for a prediction of their relative thermodynamic stability at 0 K. rsc.orgresearchgate.net Computational studies on large sets of organic polymorphs have shown that lattice energy differences are often very small, with over half of polymorph pairs separated by less than 2 kJ mol⁻¹. rsc.orgresearchgate.net
Methods for these calculations include:
Density Functional Theory (DFT): DFT, often with corrections for dispersion forces (DFT-D), is a common quantum mechanical method used to calculate both the intramolecular energy (conformational energy) and the intermolecular energy. nih.gov
Force Fields and Hybrid Methods: State-of-the-art calculations may use hybrid methods that combine DFT for intramolecular energy with sophisticated, anisotropic atom-atom force fields for intermolecular interactions. rsc.org
Many-Body Expansion: High-accuracy methods like coupled-cluster theory can be made more computationally feasible by calculating the total lattice energy as a sum of one-body (conformational), two-body (dimer), and higher-order interactions. gatech.edu
These calculations can determine the stability ranking of polymorphs. researchgate.net However, it is important to also consider the effects of temperature and entropy, as vibrational free energy can sometimes be large enough to re-rank the stability order, leading to enantiotropic relationships where one form is more stable at low temperature and another at high temperature. rsc.orgnih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. uwa.edu.aursc.org The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a color-mapped property (d_norm) that highlights close intermolecular contacts.
This analysis provides:
Visualization of Interactions: Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds, providing an intuitive picture of the key packing interactions. nih.gov
Impact of Polymorphism on Macro-Scale Material Properties (General Academic Considerations)
Polymorphism has a profound impact on the macroscopic properties of a material, stemming from the different arrangements and/or conformations of molecules in the crystal lattice of various polymorphs. These differences in the solid-state architecture can lead to variations in properties such as density and dissolution behavior. nih.gov
Density:
Dissolution Behavior:
The dissolution rate of a drug is a critical factor influencing its absorption and, consequently, its therapeutic efficacy. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid and its solubility in the dissolution medium. Different polymorphs can exhibit different solubilities. Metastable polymorphs, being in a higher energy state, generally have a higher solubility and a faster dissolution rate compared to their more stable counterparts. illinois.edu However, the difference in solubility between polymorphs is often less than a factor of two. illinois.edu This difference, although seemingly small, can be significant enough to affect the bioavailability of a drug. For instance, in the case of the antibiotic chloramphenicol (B1208) palmitate, the metastable polymorph (Form B) is more soluble and better absorbed than the stable polymorph (Form A). illinois.edu
The table below summarizes the general impact of polymorphism on these macro-scale properties, drawing from studies on various active pharmaceutical ingredients.
| Property | Impact of Polymorphism | General Trend |
| Density | Different packing arrangements lead to variations in unit cell volume. | More stable polymorphs are often denser. |
| Dissolution Rate | Differences in lattice energy and solubility affect how quickly the solid dissolves. | Metastable polymorphs often exhibit faster dissolution rates. |
| Solubility | The thermodynamic stability of a polymorph influences its equilibrium solubility. | Metastable polymorphs generally have higher solubility. |
| Melting Point | The strength of the crystal lattice determines the melting point. | The most stable polymorph typically has the highest melting point. |
| Stability | Polymorphs have different thermodynamic stabilities. | Metastable forms can convert to more stable forms over time. |
This table presents generalized academic considerations and is not based on specific experimental data for this compound.
Cocrystallization and Salt Formation Studies
While specific cocrystallization or salt formation studies for this compound are not readily found in the reviewed literature, these are common strategies employed in pharmaceutical sciences to modify the physicochemical properties of an API.
Cocrystallization:
Cocrystallization involves combining an API with a coformer, which is a benign chemical species, in a specific stoichiometric ratio within a crystal lattice. This technique can be used to improve properties such as solubility, dissolution rate, and stability without altering the chemical structure of the API itself. The formation of cocrystals is governed by the intermolecular interactions, such as hydrogen bonding, between the API and the coformer.
Salt Formation:
For ionizable APIs, forming a salt is a widely used method to enhance solubility and dissolution rates. The methanesulfonamide (B31651) group in this compound has an acidic proton on the nitrogen atom, making it potentially suitable for salt formation with a variety of basic counterions. The choice of the counterion can significantly influence the properties of the resulting salt.
Given the presence of both hydrogen bond donors (N-H) and acceptors (S=O) in the this compound molecule, it is a candidate for forming cocrystals with various coformers. Similarly, its acidic nature makes it amenable to the formation of various salts. However, without specific experimental studies, any discussion on potential cocrystals or salts of this compound remains speculative.
Mechanistic Studies of Biological Interactions Non Clinical Focus
Enzyme Inhibition Studies at the Molecular Level
The inhibitory potential of (2,6-Dimethylphenyl)methanesulfonamide and structurally related compounds has been investigated against several key enzymes. The mechanism of action and binding mode are highly dependent on the specific architecture of the enzyme's active site.
Aldose Reductase (ALR2)
While direct studies on this compound are not extensively documented, research on the closely related analogue, (2,6-dimethylphenylsulphonyl)nitromethane, provides significant insight into the potential binding mechanism with aldose reductase. ALR2 is an enzyme in the polyol pathway that converts glucose to sorbitol. Its inhibition is a therapeutic strategy to prevent diabetic complications.
The active site of ALR2 features a rigid "anion-binding pocket" and a more flexible hydrophobic "specificity pocket". Studies suggest that different classes of aldose reductase inhibitors (ARIs) likely have overlapping binding sites. Kinetic competition has been demonstrated between sulphonylnitromethanes, acetic acids, and spirohydantoins, indicating they use common binding locations within the active site. The proposed mechanism suggests that inhibitors like (2,6-dimethylphenylsulphonyl)nitromethane preferentially bind to a specific conformational state of the enzyme (E*) that is formed after the coenzyme NADPH binds. The binding site for these inhibitors likely shares common residues with the site for the aldehyde substrate. Depending on the substrate being varied in kinetic experiments, this can result in uncompetitive or noncompetitive inhibition patterns.
Dihydropteroate (B1496061) Synthetase (DHPS)
Dihydropteroate synthase is a crucial enzyme in the folate biosynthesis pathway of bacteria and some eukaryotes, making it a key target for sulfonamide antibiotics. These drugs act as competitive inhibitors, mimicking the natural substrate, p-aminobenzoic acid (pABA). Sulfonamides and sulfones bind to the pABA pocket in the DHPS active site. The inhibitory action relies on the structural similarity to pABA, allowing the compound to occupy the active site and block the condensation reaction required for folate synthesis. For effective inhibition by related sulfone compounds, free arylamine groups have been shown to be essential; disubstitution of these groups leads to a complete loss of inhibitory activity.
Cyclooxygenase (COX)
Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds containing a sulfonamide group, particularly a methylsulfonylphenyl moiety, are characteristic of a class of selective COX-2 inhibitors known as coxibs.
The basis for this selectivity lies in the structural differences between the active sites of the two isoforms. The COX-2 active site is slightly larger and features a side pocket not present in COX-1. The bulky sulfonamide group of selective inhibitors can fit into this side pocket in COX-2, but is sterically hindered from entering the narrower COX-1 channel. This selective binding blocks the synthesis of prostaglandins involved in inflammation and pain, which are primarily mediated by COX-2, while sparing the homeostatic functions of COX-1 in the gastrointestinal tract and platelets.
Table 1: Summary of Enzyme Inhibition Mechanisms
| Enzyme | Natural Substrate/Process | Inhibitor Binding Site | General Mechanism of Inhibition |
| Aldose Reductase (ALR2) | Glucose reduction | Active site, overlapping with aldehyde substrate site | Preferential binding to the E*NADPH enzyme conformation, leading to noncompetitive or uncompetitive inhibition. |
| Dihydropteroate Synthetase (DHPS) | p-Aminobenzoic acid (pABA) | pABA binding pocket | Competitive inhibition; inhibitor mimics pABA and blocks folate synthesis. |
| Cyclooxygenase-2 (COX-2) | Arachidonic acid conversion | Main channel and adjacent side pocket | Selective |
Interaction with Specific Molecular Targets (Receptors, Proteins)
Allosteric Modulation or Orthosteric Binding Site Analysis
There is no available research data detailing whether this compound acts as an allosteric modulator or binds to an orthosteric site on any biological target. Studies analyzing its binding affinity, potential to modulate the binding of endogenous ligands, or its specific interaction with receptor binding pockets have not been published.
Fundamental Influence on Cellular or Biochemical Pathways at a Mechanistic Level (without therapeutic claims)
There is no available information from non-clinical studies that describes the fundamental influence of this compound on any cellular or biochemical pathways. Research detailing its mechanism of action at a molecular level, such as the inhibition or activation of specific enzymes or signaling cascades, is not present in the accessible scientific literature.
Advanced Applications in Materials Science and Specialty Chemicals
Utility as a Synthetic Intermediate in Complex Organic Synthesis
(2,6-Dimethylphenyl)methanesulfonamide serves as a valuable intermediate in the construction of complex organic molecules, particularly in the synthesis of advanced heterocyclic compounds and in the application of modern synthetic methodologies like C-H activation.
Precursor for Advanced Heterocyclic Compounds and Scaffold Synthesis
While direct and extensive literature specifically detailing the use of this compound as a precursor for a wide array of heterocyclic compounds is not abundant, the inherent reactivity of the sulfonamide group makes it a plausible candidate for such transformations. Sulfonamides, in general, are known to participate in cyclization reactions to form various heterocyclic systems. For instance, the nitrogen atom of the sulfonamide can act as a nucleophile in intramolecular reactions to form nitrogen-containing heterocycles.
One area of potential application is in the synthesis of triazoles. The synthesis of 4-sulfonyl-1,2,3-triazoles can be achieved through methods like the Dimroth azide-enolate cycloaddition of sulfonyl ketones mdpi.com. Although not directly starting from this compound, this highlights the utility of the sulfonyl moiety in forming such heterocyclic cores. The synthesis of 2-azido-N-(2,6-dimethylphenyl)acetamide, a precursor for triazoles, has been reported, suggesting the potential for related sulfonamide analogues to participate in similar cycloaddition reactions nih.gov. The development of one-pot, multi-component reactions for synthesizing fused 1,2,3-triazoles also opens avenues for the incorporation of sulfonamide-containing fragments nih.gov. General methods for synthesizing 1,2,3-triazole derivatives often involve cycloaddition reactions where a sulfonamide group could be incorporated into one of the reacting partners mdpi.comresearchgate.netraco.cat.
Furthermore, the synthesis of various pyridine (B92270) derivatives often involves the condensation of intermediates where a sulfonamide moiety could be present rsc.org. For example, new series of triarylpyridines bearing sulfonate and sulfonamide moieties have been synthesized, demonstrating the compatibility of the sulfonamide group in pyridine ring formation researchgate.net.
Application in C-H Activation Methodologies
The field of C-H activation has revolutionized synthetic organic chemistry by allowing for the direct functionalization of otherwise inert C-H bonds. A key strategy in achieving selectivity in these reactions is the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond.
The amide functionality is a well-established directing group in palladium-catalyzed C-H functionalization reactions rsc.orgnih.govnih.govrsc.org. The nitrogen atom of the amide can coordinate to the metal center, facilitating the cleavage of a nearby C-H bond. Given the structural similarity, the sulfonamide group in this compound can also be explored for its directing group ability in such transformations.
Research has demonstrated that various directing groups, including those containing sulfur and nitrogen, are effective in palladium-catalyzed C-H activation nih.gov. While specific examples detailing the use of this compound as a directing group are not prevalent in the reviewed literature, the general principles support its potential in this area. The development of transient directing groups, which are formed in situ and can be removed after the reaction, further expands the possibilities for employing sulfonamide-containing molecules in C-H activation researchgate.net. The choice of directing group can significantly influence the efficiency and selectivity of C-H functionalization, and the unique electronic and steric properties of the this compound moiety could offer advantages in certain transformations nih.gov.
Integration into Novel Polymeric Materials and Resins
The incorporation of specific functional groups into polymers is a powerful strategy for tailoring their physical and chemical properties. This compound presents an interesting candidate for the development of novel polymeric materials and resins due to the presence of the sulfonamide group.
Functional Monomer for Polymerization Studies
Polymers containing sulfonamide groups have been prepared through the copolymerization of sulfonamide-containing monomers with other polymerizable molecules nih.gov. This approach allows for the introduction of pH-sensitive behavior into the resulting polymers, as the acidity of the sulfonamide proton can be tuned by the substituents on the nitrogen and sulfur atoms nih.gov. While there is no direct report on the polymerization of this compound itself, it could potentially be modified to introduce a polymerizable group, such as a vinyl or acryloyl moiety, turning it into a functional monomer.
The synthesis of sulfonamide-functionalized poly(styrene oxide) has been demonstrated, showcasing a pathway to incorporate sulfonamide groups into a polyether backbone prepchem.com. This work highlights a strategy where a functionalized monomer is first synthesized and then polymerized, a method that could be adapted for this compound prepchem.com.
Modifiers for Material Properties
The introduction of sulfonamide groups can significantly alter the properties of materials. For instance, the presence of sulfonamide moieties can enhance the thermal stability of polymers prepchem.com. In the context of poly(styrene oxide), a sulfonamide-functionalized version exhibited a glass transition temperature (Tg) of around 68–73 °C and thermal stability up to 300 °C prepchem.com.
Furthermore, post-polymerization modification of the sulfonamide group can lead to materials with new functionalities. For example, a sulfonamide-functionalized poly(styrene oxide) was converted to a lithium sulfonated polymer, which has potential applications as an ionic conductor in batteries prepchem.com. The steric hindrance provided by the 2,6-dimethylphenyl group in this compound could influence the packing of polymer chains and, consequently, the macroscopic properties of the material.
Role in the Development of Specialty Chemicals for Industrial or Research Purposes
This compound and its derivatives have potential applications as specialty chemicals in various industrial and research settings, including in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of N-(2,6-dimethylphenyl)pyridinedicarboximides, which have shown anticonvulsant activity, highlights the use of the 2,6-dimethylphenylamine scaffold, a key component of this compound, in medicinal chemistry nih.gov. The 2,6-dimethylphenyl moiety is also present in several local anesthetics like bupivacaine (B1668057) and ropivacaine, and intermediates for their synthesis, such as 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide, are structurally related to potential derivatives of this compound google.com.
In the agrochemical sector, N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which can be synthesized from precursors containing a substituted phenyl ring, have shown significant fungicidal activity mdpi.com. The structural motifs present in this compound could be incorporated into new pesticide discovery programs.
Furthermore, the process intensification for the production of N-(4-nitro, 2-phenoxyphenyl) methanesulfonamide (B31651) (Nimesulide), a nonsteroidal anti-inflammatory drug, involves the nitration of a methanesulfonamide derivative cetjournal.it. This indicates the industrial relevance of reactions involving methanesulfonamides in the pharmaceutical industry. The synthesis of dofetilide, another pharmaceutical, also involves a palladium-catalyzed cross-coupling of methanesulfonamide researchgate.net.
Potential as Chiral Stationary Phase Derivatives in Chromatography
Chiral stationary phases (CSPs) are essential tools in analytical and preparative chromatography for separating enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. These phases work by creating a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. Common CSPs are often based on polysaccharides, proteins, or cyclodextrins coated or bonded to a solid support like silica (B1680970) gel.
Upon review of available scientific literature, there is no documented evidence of this compound or its derivatives being currently used in the formulation of chiral stationary phases. The application appears to be not applicable based on current research and commercial products.
For a compound to be a candidate for a CSP derivative, it would typically need to be chiral itself or be derivatized with a chiral selector. The this compound molecule is achiral. In principle, it could be chemically modified to introduce a chiral center, and this new chiral molecule could then be immobilized on a support material to create a novel CSP. However, this remains a theoretical possibility as no studies demonstrating such a synthesis or application have been reported. The primary utility of this compound lies in its role as a non-chiral intermediate for other complex chemical syntheses googleapis.com.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Rilpivirine |
| N-(2,6-diethylphenyl)methanesulfonamide |
Q & A
Basic Research Questions
Q. What are the key steps to synthesize (2,6-Dimethylphenyl)methanesulfonamide with high yield and purity?
- Methodological Answer :
- Step 1 : Dissolve diethylamine (2.1 mL) in toluene (13 mL) under stirring in a 50 mL round-bottom flask.
- Step 2 : Add N-(2,6-dimethylphenyl)chloroacetamide (1.0 g) to the solution.
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) by sampling intermediates (e.g., unreacted starting material).
- Step 4 : Maintain temperature control (e.g., ice-water bath for ethanol storage) to minimize side reactions .
Q. Which analytical techniques are recommended for quantifying this compound in complex mixtures?
- Methodological Answer :
- HPLC Protocol : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate.
- Internal Standard : Di(ethylene glycol) methyl ether for peak normalization.
- Quantification : Apply the formula , where is dilution factor, is reference standard concentration, and are peak ratios from assay and standard preparations .
Q. How can reaction intermediates be monitored during synthesis?
- Methodological Answer :
- Use TLC with silica gel plates and UV visualization.
- Spot samples (e.g., unreacted N-(2,6-dimethylphenyl)chloroacetamide) at regular intervals.
- Optimize solvent systems (e.g., ethyl acetate/hexane mixtures) for clear separation of intermediates .
Q. What methods are effective for identifying impurities in this compound?
- Methodological Answer :
- Chromatographic Profiling : Compare against reference standards (e.g., EP-grade impurities like N-(2,6-dimethylphenyl)piperidine-2-carboxamide) using HPLC or GC-MS.
- Structural Confirmation : Cross-validate with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How do substituents on the aromatic ring influence hydrogen-bonding networks in aryl methanesulfonamides?
- Methodological Answer :
- Crystallographic Analysis : Perform single-crystal X-ray diffraction to study intermolecular interactions (e.g., N–H···O=S hydrogen bonds).
- Comparative Studies : Synthesize analogs (e.g., 2,4-dimethyl or halogenated derivatives) and analyze packing motifs.
- Thermodynamic Profiling : Use DSC/TGA to correlate substituent effects with thermal stability .
Q. What are the degradation pathways of this compound under oxidative conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to H₂O₂ or UV light in controlled environments.
- Degradation Product Analysis : Use LC-MS/MS to identify quinone derivatives (common in phenolic oxidation) or sulfonic acid byproducts.
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy at λ = 250–300 nm .
Q. How can contradictions in spectroscopic data for sulfonamide derivatives be resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Computational Modeling : Optimize geometries using DFT (e.g., B3LYP/6-31G*) and simulate NMR/IR spectra for comparison.
- X-Ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer :
- Directing Group Analysis : Leverage the sulfonamide group’s meta-directing effects for halogenation or nitration.
- Catalytic Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) in Friedel-Crafts alkylation/acylation.
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to favor desired products .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
